molecular formula C8H11N3O4 B1403081 methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate CAS No. 865774-07-8

methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate

Cat. No. B1403081
CAS RN: 865774-07-8
M. Wt: 213.19 g/mol
InChI Key: MMZRRMWHKGPBGH-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate” is a chemical compound with the CAS Number: 865774-07-8 . It has a molecular weight of 213.19 . The compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3O4/c1-8(2,7(12)15-3)10-4-6(9-5-10)11(13)14/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid at room temperature and should be stored in a dry environment at 2-8°C . It has a molecular weight of 213.19 .

Scientific Research Applications

Imaging Hypoxia in Tumor Tissue

A novel approach in the detection of hypoxic tumor tissue involves the use of tracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT), synthesized from methyl 2-(benzyloxycarbonyl)-3-(4-3-(2-nitro-1H-imidazol-1-yl)-2-(tosyloxy)propoxy) phenyl)propanoate. This tracer is hypothesized to be transported into cells by amino acid transporters, marking a shift from the traditional diffusion-controlled cellular uptake of radiotracers. The study opens avenues for more targeted imaging techniques in clinical studies, especially in PET imaging of hypoxia (Malik et al., 2012).

Electrochemical Generation of Nitro Radical Anion

The electrochemical generation and characterization of a nitro radical anion from methyl 3-[3-(3-methoxy-3-oxopropyl)-5-nitro-2-thioxo-2,3-dihydro-1H-benzimidazol-1-yl]propanoate, which exhibits significant hepatotoxicity, have been documented. This study provides insights into the structural and spectral changes during the reduction process. The results contribute to our understanding of the toxicity mechanisms and electronic structure of such compounds (Yancheva et al., 2017).

Synthesis of Imidazole Derivatives

A series of synthetic methodologies has been developed for compounds like 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles, using methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate as a precursor. These derivatives have potential applications in medicinal chemistry and drug design due to their unique structural properties (Mirzaei et al., 2008).

Study of Bicyclic Azolium Salts

Research into bicyclic azoles and their thermally stable azolium salts synthesized from compounds including 2-methyl-5-(imidazol-1-yl)-2H-tetrazole, with this compound possibly as a precursor, has provided valuable insights. These compounds' structural properties and formation enthalpies offer important information for understanding their stability and reactivity, which is crucial for various industrial and research applications (Gao et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its nitro and imidazole groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can undergo degradation under certain conditions, leading to the formation of reactive intermediates . These intermediates can have additional effects on cellular function, including oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including liver and kidney damage, as well as neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as glycolysis and the citric acid cycle . The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels and overall metabolic activity . Additionally, it can influence the production of reactive oxygen species (ROS) and other metabolic byproducts .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .

properties

IUPAC Name

methyl 2-methyl-2-(4-nitroimidazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-8(2,7(12)15-3)10-4-6(9-5-10)11(13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZRRMWHKGPBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N1C=C(N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-nitroimidazole was alkylated with 2-Bromo-2-methyl-propionic acid methyl ester to provide the title compound: 1H NMR (400 MHz, CDCl3) 1.89 (s, 6H), 3.78 (s, 3H), 7.59 (d, 1H, J=1.7 Hz), 7.89 (s, 1H, J=1.7 Hz); MS 214.1 m/z (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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